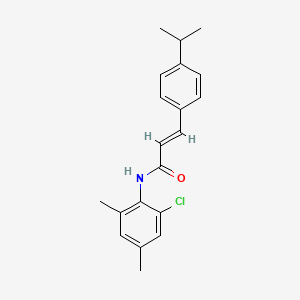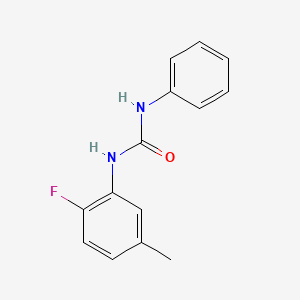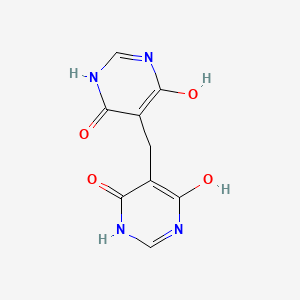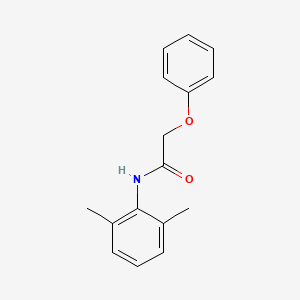
N-(2-chloro-4,6-dimethylphenyl)-3-(4-isopropylphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-(2-chloro-4,6-dimethylphenyl)-3-(4-isopropylphenyl)acrylamide and related compounds typically involves multi-step chemical reactions. These can include nucleophilic substitution and carbanion reactions as seen in related compounds like 1-(N, N-dimethyl)amine-2-(o-chlorobenzoyl)-methyl acrylate, which shares part of its structure with the target compound. The synthesis processes are designed to ensure the formation of the desired acrylamide with high purity and yield (Zhang, Duan, Xiong, Zhuang, & Tang, 2019).
Molecular Structure Analysis
The molecular structure of acrylamides like this compound can be analyzed using various spectroscopic techniques, including NMR, FTIR, and mass spectrometry. These analyses provide detailed information about the molecular framework, confirming the presence of specific functional groups and the overall structural integrity of the compound. The structure is crucial for determining the reactivity and interaction of the molecule with different chemical entities (Shukla, Chaudhary, & Pandey, 2020).
Chemical Reactions and Properties
Acrylamides, due to their functional groups, participate in various chemical reactions, including polymerization and cross-linking processes. These reactions are fundamental in material science, particularly in the synthesis of polymers and gels that respond to environmental changes such as temperature and pH. The chemical properties of these compounds, such as reactivity and stability, are influenced by their acrylamide content and molecular structure (Wever, Raffa, Picchioni, & Broekhuis, 2012).
Physical Properties Analysis
The physical properties of this compound, including its solubility, phase transition temperature, and hydrodynamic radius, can be assessed through experiments such as dynamic light scattering and spectrophotometry. These properties are essential for understanding the behavior of the compound in different environments and for potential applications in material science and engineering (Housni & Narain, 2007).
Chemical Properties Analysis
The chemical properties, such as the reactivity ratios and the behavior in polymerization reactions, define the applications and performance of the acrylamides in different fields. For instance, understanding the polymerization behavior is crucial for developing materials with desired characteristics, such as hydrogels with specific swelling behaviors or polymers with precise thermal sensitivities (Kathmann, White, & McCormick, 1996).
特性
IUPAC Name |
(E)-N-(2-chloro-4,6-dimethylphenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO/c1-13(2)17-8-5-16(6-9-17)7-10-19(23)22-20-15(4)11-14(3)12-18(20)21/h5-13H,1-4H3,(H,22,23)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYPERPNEUJFCW-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)C=CC2=CC=C(C=C2)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)/C=C/C2=CC=C(C=C2)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1-methylpiperidin-3-yl)methyl]-N-(2-phenylethyl)quinoxaline-5-carboxamide](/img/structure/B5634952.png)
![11-anilino-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5634957.png)
![(3S*,4R*)-1-[(4-ethoxyphenyl)acetyl]-4-isopropyl-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5634965.png)

![(1S*,5R*)-6-[(benzyloxy)acetyl]-3-[(4-methyl-1H-imidazol-5-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5634982.png)

![[1-(2-fluoro-4-methoxybenzyl)-3-(2-methoxyethyl)-3-piperidinyl]methanol](/img/structure/B5635010.png)
![5-methoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B5635014.png)

![1-[5-(4-methoxyphenyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B5635023.png)
![N-methyl-N-[3-(1H-pyrazol-1-yl)benzyl]-2-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B5635030.png)
![2-ethyl-N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-5-pyrimidinecarboxamide](/img/structure/B5635034.png)
![(4-methoxy-2-methylphenyl){4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}acetic acid](/img/structure/B5635048.png)